1-(4-Methoxyphenyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3-(thiophen-2-ylmethyl)urea is an organic compound that features a methoxyphenyl group and a thiophen-2-ylmethyl group attached to a urea backbone
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 4-methoxyaniline with thiophene-2-carboxaldehyde, followed by the addition of an isocyanate derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require catalysts to enhance the reaction rate and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group, using reagents like sodium hydride or potassium tert-butoxide.
Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural properties may offer advantages.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The methoxyphenyl and thiophen-2-ylmethyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-(thiophen-2-ylmethyl)urea can be compared with similar compounds such as:
1-(4-Methoxyphenyl)-3-(thiophen-2-yl)urea: Lacks the methyl group on the thiophene ring, which may affect its reactivity and biological activity.
1-(4-Methoxyphenyl)-3-(thiophen-3-ylmethyl)urea: The position of the thiophene ring attachment differs, potentially altering its chemical and biological properties.
1-(4-Methoxyphenyl)-3-(furan-2-ylmethyl)urea: Substitution of the thiophene ring with a furan ring, which may influence its electronic properties and reactivity.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-17-11-6-4-10(5-7-11)15-13(16)14-9-12-3-2-8-18-12/h2-8H,9H2,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFUOLBCBRPXDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.